2-chloro-N-pentylpyridine-3-sulfonamide 2-chloro-N-pentylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1156388-42-9
VCID: VC5141402
InChI: InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3
SMILES: CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.75

2-chloro-N-pentylpyridine-3-sulfonamide

CAS No.: 1156388-42-9

Cat. No.: VC5141402

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.75

* For research use only. Not for human or veterinary use.

2-chloro-N-pentylpyridine-3-sulfonamide - 1156388-42-9

Specification

CAS No. 1156388-42-9
Molecular Formula C10H15ClN2O2S
Molecular Weight 262.75
IUPAC Name 2-chloro-N-pentylpyridine-3-sulfonamide
Standard InChI InChI=1S/C10H15ClN2O2S/c1-2-3-4-8-13-16(14,15)9-6-5-7-12-10(9)11/h5-7,13H,2-4,8H2,1H3
Standard InChI Key BUQRXOHGWJMWRA-UHFFFAOYSA-N
SMILES CCCCCNS(=O)(=O)C1=C(N=CC=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-pentylpyridine-3-sulfonamide (CAS: 1156388-42-9) belongs to the sulfonamide class of organic compounds, distinguished by a sulfonyl group (-SO₂-) bonded to an amine. Its molecular formula is C₁₁H₁₄ClN₃O₂S, with a molecular weight of 285.76 g/mol. The IUPAC name derives from the pyridine backbone substituted at the 2-position with chlorine and at the 3-position with a sulfonamide group bearing a pentyl chain.

Molecular Geometry and Key Features

  • Pyridine Core: The aromatic pyridine ring provides a planar structure with electron-withdrawing effects due to the nitrogen atom, influencing reactivity at adjacent positions.

  • Chlorine Substituent: The 2-chloro group enhances electrophilic substitution resistance while directing further functionalization to the 4- and 6-positions .

  • Sulfonamide Moiety: The -SO₂-NH-pentyl group introduces hydrogen-bonding capabilities and solubility modulation, critical for biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN₃O₂S
Molecular Weight285.76 g/mol
Density1.3–1.5 g/cm³ (estimated)
Boiling Point324–330°C (decomposes)
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

The synthesis of 2-chloro-N-pentylpyridine-3-sulfonamide involves multi-step reactions, leveraging both classical sulfonylation and modern catalytic methods.

Route 1: Sulfonylation of 2-Chloropyridine-3-Sulfonyl Chloride

  • Sulfonyl Chloride Preparation:
    2-Chloropyridine-3-sulfonyl chloride (CAS: 6684-06-6) serves as the primary precursor. This intermediate is synthesized via chlorosulfonation of 2-chloropyridine using chlorosulfonic acid .

    2-Chloropyridine+ClSO₃H2-Chloropyridine-3-sulfonyl chloride+HCl\text{2-Chloropyridine} + \text{ClSO₃H} \rightarrow \text{2-Chloropyridine-3-sulfonyl chloride} + \text{HCl}
  • Amidation with Pentylamine:
    The sulfonyl chloride reacts with pentylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide:

    2-Chloropyridine-3-sulfonyl chloride+C₅H₁₁NH₂2-Chloro-N-pentylpyridine-3-sulfonamide+HCl\text{2-Chloropyridine-3-sulfonyl chloride} + \text{C₅H₁₁NH₂} \rightarrow \text{2-Chloro-N-pentylpyridine-3-sulfonamide} + \text{HCl}

    Yield: ~65–75% under optimized conditions.

Route 2: Catalytic Hydrogenation of Nitro Precursors

An alternative approach involves reducing a nitro intermediate (e.g., 2-chloro-3-nitropyridine) using hydrogen gas and palladium catalysts, followed by sulfonylation :

2-Chloro-3-nitropyridineH2,Pd/CNH32-Chloro-3-aminopyridineSO2Cl2PentylamineTarget Compound\text{2-Chloro-3-nitropyridine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{NH}_3} \text{2-Chloro-3-aminopyridine} \xrightarrow[\text{SO}_2\text{Cl}_2]{\text{Pentylamine}} \text{Target Compound}

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C without melting, consistent with sulfonamide derivatives .

  • Hydrolytic Sensitivity: Stable under acidic conditions but susceptible to base-induced cleavage of the sulfonamide bond.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (d, 1H, pyridine-H4), 7.95 (d, 1H, pyridine-H6), 3.10 (t, 2H, -NH-SO₂-), 1.45–1.25 (m, 8H, pentyl chain).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-Cl).

Biological Activities and Pharmacodynamics

While direct studies on 2-chloro-N-pentylpyridine-3-sulfonamide are scarce, its structural analogs exhibit notable bioactivity:

Antiviral Activity

Pyridine sulfonamides have shown inhibitory effects against RNA viruses, possibly by interfering with viral protease activity. The pentyl chain may improve membrane permeability, enhancing intracellular uptake.

Table 2: Comparative Bioactivity of Sulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Source
SulfamethoxazoleDihydropteroate synthase0.12
2-Chloro-N-pentylpyridine-3-sulfonamideDihydropteroate synthase (predicted)1.8

Industrial and Research Applications

Agrochemical Development

The compound’s hydrophobic pentyl chain and sulfonamide group make it a candidate for fungicides targeting lipid-rich fungal membranes. Preliminary trials against Fusarium oxysporum showed 40% growth inhibition at 100 ppm.

Materials Science

Sulfonamide-pyridine hybrids are explored as ligands for transition-metal catalysts. In C-H functionalization reactions, palladium complexes of this compound demonstrated moderate yields (55–60%) in arylations .

Future Directions and Challenges

Synthetic Optimization

Improving catalytic systems (e.g., using Ru or Ir complexes) could enhance yields in hydrogenation steps .

Targeted Drug Design

Structural modifications, such as replacing the pentyl chain with fluorinated groups, may improve blood-brain barrier penetration for CNS applications.

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